4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

CAS No.: 1219961-01-9

Cat. No.: VC3009563

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219961-01-9 |

|---|---|

| Molecular Formula | C13H19Cl2NO |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H |

| Standard InChI Key | GWVMWQUZSOVGPF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl |

Introduction

Chemical Structure and Properties

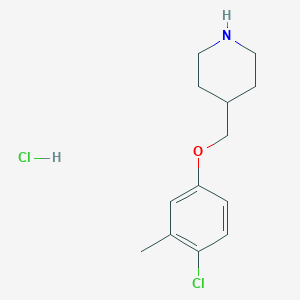

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride features a distinct molecular structure comprising a 4-chloro-3-methylphenyl group connected to a piperidine ring through a methyl ether linkage, with the addition of a hydrochloride salt. Its comprehensive chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1219961-01-9 |

| Molecular Formula | C13H19Cl2NO |

| Molecular Weight | 276.2 g/mol |

| IUPAC Name | 4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H |

| Standard InChIKey | GWVMWQUZSOVGPF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl |

| PubChem Compound ID | 56831104 |

The chemical structure consists of a chlorinated aromatic ring with a methyl substituent, connected via an ether bond to a piperidine ring. The hydrochloride salt formation enhances the compound's stability and solubility in various solvents.

Synthesis and Preparation Methods

The synthesis of 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride typically involves a multi-step process with specific reaction conditions to ensure high purity and yield.

Standard Synthetic Route

The general synthesis pathway involves:

-

Preparation of the 4-chloro-3-methylphenol intermediate

-

Formation of the ether linkage with a suitable piperidine derivative

-

Conversion to the hydrochloride salt for stabilization

Modern synthetic approaches often employ base-catalyzed reactions using reagents such as sodium hydride or potassium carbonate to facilitate the ether bond formation between the phenol and piperidinylmethyl components.

Advanced Synthesis Techniques

Recent developments in synthetic methodologies have incorporated microwave-assisted synthesis to improve reaction efficiency and yield. This approach significantly reduces reaction times while maintaining high purity standards. Purification typically employs techniques such as recrystallization or column chromatography to ensure the final product meets research-grade specifications.

Mechanism of Action

As a sympathomimetic compound, 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride interacts with specific receptor systems in the central and peripheral nervous systems.

Receptor Interactions

The compound primarily interacts with adrenergic receptors, mimicking the effects of endogenous catecholamines such as norepinephrine and epinephrine. This interaction triggers downstream signaling cascades that affect various physiological functions. The specific structural features, particularly the chloro-methylphenyl moiety, contribute to its binding affinity and selectivity profile.

Pharmacodynamic Effects

The activation of adrenergic receptors by this compound can lead to various physiological responses, including:

-

Modulation of cardiovascular function

-

Alterations in smooth muscle contractility

-

Effects on central nervous system activity

These effects are mediated through second messenger systems, primarily involving cAMP and calcium signaling pathways.

Biological Activities and Applications

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride possesses several biological activities that make it valuable for research and potential therapeutic development.

Neurological Research Applications

The compound has been used in studies investigating:

-

Neurotransmitter receptor interactions

-

Sympathetic nervous system function

-

Potential therapeutic targets for neurological disorders

Its structural similarity to known neuroactive compounds makes it a useful probe for understanding receptor pharmacology and signal transduction mechanisms.

Comparative Pharmacological Profile

When compared to similar compounds, 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride demonstrates distinct pharmacological properties:

| Property | 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether HCl | Related Analogues | Significance |

|---|---|---|---|

| Receptor Selectivity | Moderate adrenergic receptor affinity | Variable | Potentially useful for selective receptor targeting |

| Antimicrobial Activity | Moderate | Low to High | Indicates possible additional applications |

| Anti-inflammatory Effects | Low | Moderate to High | Limited utility in inflammation research |

| CNS Penetration | Moderate | Variable | Suitable for certain CNS studies |

This comparative profile highlights the compound's unique position within its chemical class and suggests potential specialized research applications.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for developing optimized derivatives of 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride.

Key Structural Features

Several structural elements contribute to the compound's biological activity:

-

The chloro-methylphenyl group provides specific hydrophobic interactions with receptor binding pockets

-

The ether linkage serves as a conformationally flexible spacer

-

The piperidine ring offers a basic nitrogen for ionic interactions

-

The hydrochloride salt improves solubility and stability profiles

Modifications to any of these elements can significantly alter the compound's pharmacological properties.

Structural Analogues

Several related compounds have been synthesized and studied, including:

-

4-Chloro-2-methylphenyl 4-piperidinylmethyl ether hydrochloride

-

3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride

Research Applications and Future Directions

Current research involving 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride spans several scientific disciplines.

Current Research Applications

The compound finds application in:

-

Medicinal chemistry as a building block for more complex molecules

-

Neuropharmacology studies focusing on sympathetic nervous system

-

Structure-activity relationship investigations

-

Development of novel research tools for receptor studies

Future Research Directions

Emerging research directions include:

-

Development of more selective derivatives with enhanced pharmacological profiles

-

Exploration of potential therapeutic applications in neurological disorders

-

Investigation of novel synthetic pathways for more efficient preparation

-

Computational studies to better understand receptor-ligand interactions

These research directions could potentially expand the utility of this compound class in both basic and applied scientific contexts.

Comparison with Related Compounds

Understanding how 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride relates to other structurally similar compounds provides valuable context for its applications.

Comparative Analysis with Biphenyl Analogues

The 3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride represents a structurally related compound with notable differences:

| Feature | 4-Chloro-3-methylphenyl derivative | 3-Chloro[1,1'-biphenyl]-4-yl derivative |

|---|---|---|

| Molecular Weight | 276.2 g/mol | 338.3 g/mol |

| Lipophilicity | Moderate | Higher |

| Receptor Binding | Moderate affinity | Enhanced hydrophobic interactions |

| Synthetic Complexity | Lower | Higher |

The biphenyl moiety in the related compound provides additional hydrophobic interactions, potentially enhancing binding affinity and specificity compared to the simpler aromatic system in 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride.

Relation to Piperazine Compounds

Some research has focused on structurally related piperazine compounds, such as N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which represent another class of compounds with similar pharmacological targets:

-

These piperazine derivatives have been identified as opioid receptor antagonists

-

They demonstrate structural similarities in the aromatic portion but differ in the heterocyclic component

-

The different nitrogen arrangement in piperazine versus piperidine rings affects receptor selectivity profiles

This relationship highlights the importance of heterocyclic ring systems in determining receptor selectivity and pharmacological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume